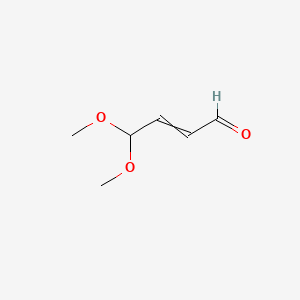![molecular formula C33H32NOPS B12515068 N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)
N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, phenyl, naphthyl, and sulfinamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phosphanyl and naphthyl intermediates, followed by their coupling under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product.
化学反应分析
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine or amine derivatives.
科学研究应用
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological macromolecules to modulate their activity. The pathways involved often include coordination chemistry mechanisms and specific binding interactions with target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other phosphanyl and sulfinamide derivatives, such as:
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
What sets N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as catalysis and materials science, where specific structural features are crucial for performance.
属性
分子式 |
C33H32NOPS |
|---|---|
分子量 |
521.7 g/mol |
IUPAC 名称 |
N-[(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3 |
InChI 键 |
ZEKRYLFTCRWHOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)

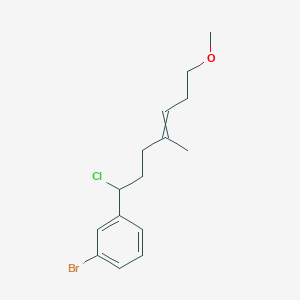
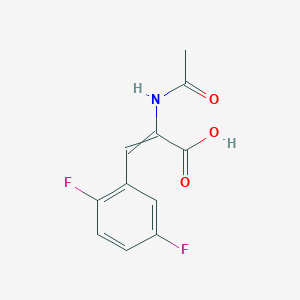
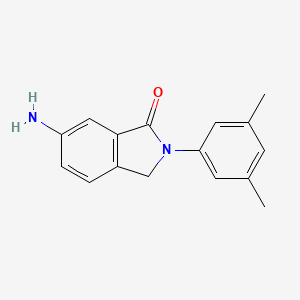
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
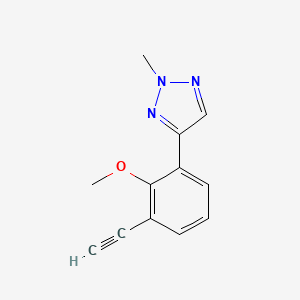
![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)
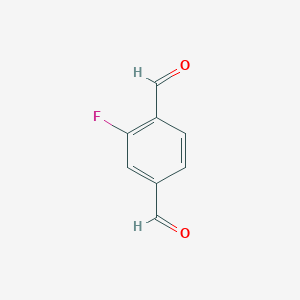


![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
